Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative of methyl benzoate. Its structure features a chlorine substituent at the meta position (C3) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para position (C5) relative to the ester moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions (a palladium-catalyzed process for forming carbon-carbon bonds ), where the boronate group acts as a key coupling partner. Its synthesis typically involves halogenation followed by Miyaura borylation.
Properties
IUPAC Name |
methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPWIYDRPYRHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a chloro group and a dioxaborolane moiety which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its antibacterial and anticancer properties. The following sections summarize key findings from recent studies.
Antibacterial Activity
Recent research indicates that derivatives of similar structures exhibit promising antibacterial effects. For instance, compounds featuring the dioxaborolane unit have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Candidate 24 | 0.5 - 1.0 | Mycobacterium tuberculosis |
| Candidate 35 | 1.0 | Methicillin-resistant S. aureus |
These findings suggest that this compound may possess similar properties worthy of further investigation .
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 72 | MDA-MB-231 (triple-negative breast cancer) | 0.126 | Inhibition of cell proliferation |
| Compound 72 | MCF10A (non-cancerous) | >20 | Selectivity for cancer cells |
The selectivity index indicates that these compounds preferentially target cancer cells over normal cells, highlighting their potential as therapeutic agents .
Case Studies
- Study on Antibacterial Properties : A recent study evaluated the efficacy of various dioxaborolane derivatives against resistant bacterial strains. The results indicated that certain modifications to the dioxaborolane structure significantly enhanced antibacterial potency.
- Anticancer Efficacy in Xenograft Models : In vivo studies using rat xenograft models demonstrated that compounds similar to this compound effectively reduced tumor size and improved survival rates compared to control groups .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Induction of apoptosis in cancer cells through caspase activation.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is essential for constructing biaryl compounds, which are significant in pharmaceuticals and agrochemicals. The presence of the boronate ester allows for the formation of carbon-carbon bonds under mild conditions.
Case Study: Synthesis of Biaryl Compounds
In a study exploring the synthesis of various biaryl compounds, researchers utilized this compound as a key intermediate. The reaction conditions were optimized to achieve high yields and selectivity. The successful synthesis demonstrated the compound's utility in creating complex molecular architectures essential for drug development .
Medicinal Chemistry
Potential Anticancer Agent
Recent studies have investigated the potential of this compound as an anticancer agent. The compound's structure suggests that it may interact with specific biological targets involved in cancer proliferation. Preliminary in vitro assays have shown promising results against various cancer cell lines.
Case Study: In Vitro Testing
In vitro testing revealed that this compound exhibited cytotoxic effects on breast cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. These findings suggest that further exploration into its pharmacological properties could lead to new therapeutic strategies for cancer treatment .
Materials Science
Polymerization Initiator
The compound has been explored as a potential initiator for polymerization reactions due to its ability to generate reactive species under specific conditions. This application is particularly relevant in the development of advanced materials with tailored properties.
Case Study: Synthesis of Functional Polymers
Research focused on synthesizing functional polymers using this compound as an initiator demonstrated its effectiveness in controlling molecular weight and polydispersity index. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized using traditional methods .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Insights :
Trifluoromethyl-Substituted Analogs
Key Insights :
Methyl- and Amino-Substituted Analogs
Key Insights :
Cyano- and Nitro-Substituted Analogs
Key Insights :
- Cyano-substituted derivatives () are valuable in electronic materials due to their electron-deficient aromatic systems.
Q & A
What are the optimal reaction conditions for synthesizing Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with high yield and purity?
Basic Research Question
The synthesis typically involves Suzuki-Miyaura coupling or direct borylation. describes a similar compound synthesized via General Procedure A using dichloromethane as the solvent, achieving a 75% yield after purification via flash column chromatography (petroleum ether/ethyl acetate = 15:1, Rf = 0.14). Key parameters include:
- Catalyst : Pd-based catalysts (e.g., Pd(PPh3)4) for cross-coupling.
- Temperature : Room temperature to 80°C, depending on substrate reactivity.
- Purification : Column chromatography with silica gel, using non-polar to moderately polar solvent systems .
Advanced Consideration : For scalability, highlights the use of tetrachloroethylene-d6 for NMR analysis post-extraction, suggesting inert solvents may improve reproducibility in larger-scale reactions .
How can researchers resolve discrepancies in reported <sup>11</sup>B NMR chemical shifts for boronate-containing compounds like this derivative?
Advanced Research Question
Discrepancies in <sup>11</sup>B NMR shifts (e.g., 29.76 ppm in vs. other studies) may arise from solvent effects, concentration, or boron coordination. Methodological solutions include:
- Standardization : Use deuterated solvents (e.g., CDCl3) and internal references like BF3·OEt2.
- Control experiments : Compare shifts under identical conditions with known boronate standards (e.g., pinacolborane at ~30 ppm) .
- Data reconciliation : Cross-validate with <sup>13</sup>C NMR and HRMS to confirm molecular integrity .
What safety protocols are critical when handling this compound, given its potential hazards?
Basic Research Question
and emphasize:
- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : Keep sealed in dry, cool conditions (0–6°C) to prevent degradation .
Advanced Consideration : For spills, use inert adsorbents (e.g., sand) and avoid aqueous cleanup due to potential hydrolysis of the boronate ester .
How does the chloro substituent at the 3-position influence the reactivity of the boronate group in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing chloro group enhances the electrophilicity of the boronate, facilitating transmetallation in Suzuki reactions. However, steric hindrance may reduce coupling efficiency. shows analogous benzoic acid derivatives (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid) require optimized base conditions (e.g., K2CO3 in THF/H2O) to balance reactivity and stability .
What strategies improve stereoselectivity in synthesizing enantiomerically pure derivatives of this compound?
Advanced Research Question
lists enantiomeric pairs (e.g., CAS 1948233-90-6 and 1948235-24-2), suggesting chiral auxiliary or asymmetric catalysis approaches. Key methods:
- Chiral ligands : Use of (R)- or (S)-BINOL derivatives in borylation.
- Chromatographic resolution : Chiral HPLC or preparative TLC for enantiomer separation .
How can researchers validate the purity of this compound beyond standard NMR and HRMS?
Basic Research Question
Complementary techniques include:
- Elemental analysis : Verify C, H, B, and Cl content.
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C, as seen in for related compounds) .
- HPLC-MS : Detect trace impurities using reverse-phase columns .
What are the implications of solvent choice on the stability of the boronate ester during storage?
Advanced Research Question
Polar aprotic solvents (e.g., DMF, DMSO) may accelerate hydrolysis. recommends anhydrous dichloromethane or hexane for long-term storage, as they minimize boronate ester degradation. For freeze-thaw cycles, argon-sparged vials are advised .
How can computational methods aid in predicting the reactivity of this compound in novel reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations can model:
- Boron coordination geometry : Optimize transition states for Suzuki coupling.
- Electronic effects : Predict regioselectivity in electrophilic substitution reactions.
- Solvent interactions : Simulate solvent polarity effects on reaction kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
